3-[(4-Phenoxyphenyl)Oxy]Propylamine HCl
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Overview
Description
3-[(4-Phenoxyphenyl)Oxy]Propylamine Hydrochloride is an organic compound that features a phenoxyphenyl group linked to a propylamine chain. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Phenoxyphenyl)Oxy]Propylamine Hydrochloride typically involves the reaction of 4-phenoxyphenol with 3-chloropropylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-phenoxyphenol attacks the carbon atom of 3-chloropropylamine, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In industrial settings, the production of 3-[(4-Phenoxyphenyl)Oxy]Propylamine Hydrochloride is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with controlled temperature and pressure to maximize efficiency. The final product is then purified through recrystallization or chromatography techniques to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Phenoxyphenyl)Oxy]Propylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of phenoxyphenyl oxides or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxyphenyl derivatives.
Scientific Research Applications
3-[(4-Phenoxyphenyl)Oxy]Propylamine Hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Phenoxyphenyl)Oxy]Propylamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, making the compound valuable in therapeutic and research applications.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropylamine: Shares a similar propylamine chain but lacks the phenoxyphenyl group.
4-Phenoxyphenol: Contains the phenoxyphenyl group but lacks the propylamine chain.
N-Phenylpropylamine: Similar structure but with different substituents on the phenyl ring.
Uniqueness
3-[(4-Phenoxyphenyl)Oxy]Propylamine Hydrochloride is unique due to the presence of both the phenoxyphenyl group and the propylamine chain, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-(4-phenoxyphenoxy)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2.ClH/c16-11-4-12-17-13-7-9-15(10-8-13)18-14-5-2-1-3-6-14;/h1-3,5-10H,4,11-12,16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLUBZOANZCOMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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